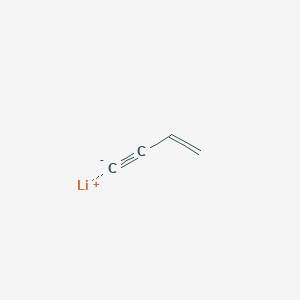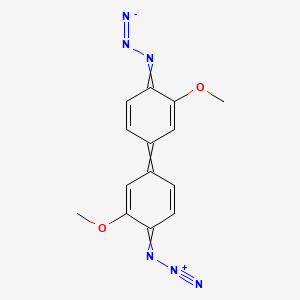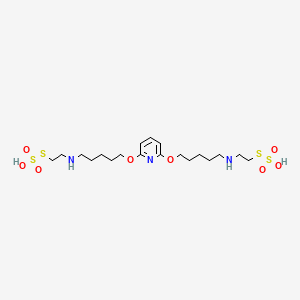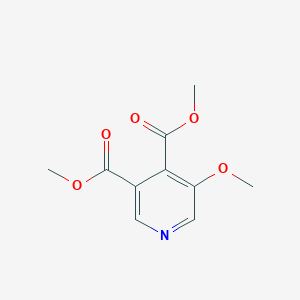![molecular formula C15H16N4O B14671290 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- CAS No. 39489-19-5](/img/structure/B14671290.png)
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- is a chemical compound known for its ability to form dinuclear metal complexes. It is also referred to as 2-Hydroxy-N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,3-propanediamine . This compound has significant applications in various fields, including chemistry and biology, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- involves the reaction of 2-pyridylmethylamine with 2-hydroxy-1,3-diaminopropane under specific conditions. The reaction typically requires a solvent such as isopropanol and is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is often produced as a solution in isopropanol, with a concentration of around 10% .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- involves its ability to form stable complexes with metal ions. These complexes can catalyze various chemical reactions, such as the hydrolysis of phosphodiester bonds in RNA. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen and oxygen atoms in the compound, facilitating the catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1,3-bis(dimethylamino)-: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Another similar compound with different substituents, affecting its reactivity and applications.
Uniqueness
2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]- is unique due to its ability to form stable dinuclear metal complexes, which are not commonly observed with other similar compounds. This property makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
39489-19-5 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1,3-bis(pyridin-2-ylmethylideneamino)propan-2-ol |
InChI |
InChI=1S/C15H16N4O/c20-15(11-16-9-13-5-1-3-7-18-13)12-17-10-14-6-2-4-8-19-14/h1-10,15,20H,11-12H2 |
InChI-Schlüssel |
XGNWEKLNNZUNMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=NCC(CN=CC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


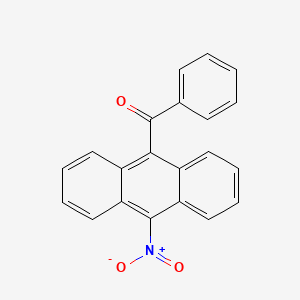
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
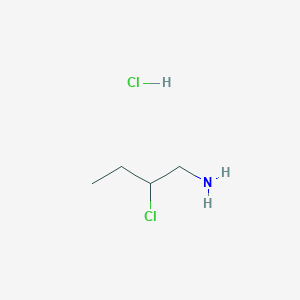
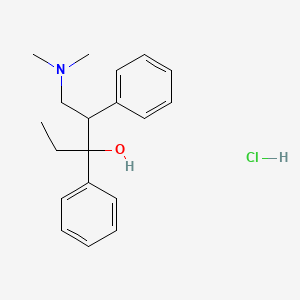

![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
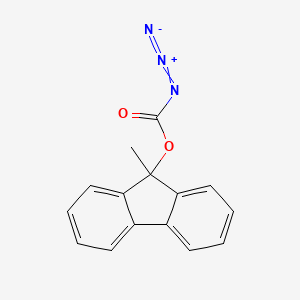
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
